ethyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Ethyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a fused pyrrolo[2,3-b]quinoxaline core. Key structural attributes include:
- Position 1: A 4-methoxyphenyl substituent, introducing electron-donating properties.
- Position 3: An ethyl ester moiety, influencing solubility and lipophilicity.
This compound’s structural versatility makes it a candidate for applications in materials science, medicinal chemistry, and corrosion inhibition. Below, we compare it with structurally related analogs to elucidate structure-property relationships.
Properties
Molecular Formula |
C20H18N4O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 2-amino-1-(4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C20H18N4O3/c1-3-27-20(25)16-17-19(23-15-7-5-4-6-14(15)22-17)24(18(16)21)12-8-10-13(26-2)11-9-12/h4-11H,3,21H2,1-2H3 |
InChI Key |
IRXIFAFTNASBRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 2-nitroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to form the quinoxaline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic reagents like amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, pyrroloquinoxalines, and their derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, inhibiting their function. It can also interfere with cellular signaling pathways, leading to apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Substituent Variations at Position 1
The substituent at position 1 significantly impacts electronic and steric properties:
Notes:
- *Calculated based on analogous structures.
Ester Group Variations at Position 3
The ester moiety modulates solubility and molecular interactions:
Notes:
Functional Group Modifications
Additional functional groups influence reactivity and application:
Notes:
- Schiff base derivatives (e.g., ) expand applications in catalysis or sensing .
- The cyano group in AHPQC enhances adsorption via dipole interactions with metal surfaces .
Research Findings and Implications
Corrosion Inhibition
Adsorption Behavior
- Langmuir Isotherm: Observed for AHPQC, suggesting monolayer adsorption .
- Electron-Donating Groups: Methoxy and amino substituents enhance adsorption by increasing electron density at aromatic rings .
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